Superior Degradation Potency and Maximal Efficacy Relative to TBK1 Inhibitors
TBK1 PROTAC 3i achieves a half‑maximal degradation concentration (DC₅₀) of 12 nM and a maximal degradation efficacy (Dₘₐₓ) of 96% in cellular assays, whereas the small‑molecule TBK1 inhibitor MRT67307 (IC₅₀ = 19 nM) and the pan‑TBK1/IKKε inhibitor BX795 (IC₅₀ ≈ 1 nM) only inhibit kinase activity without reducing TBK1 protein levels [1]. This distinction is critical because TBK1 possesses kinase‑independent scaffolding functions that remain intact during inhibition but are eliminated upon degradation, a difference not captured by simple IC₅₀ comparisons [2].
| Evidence Dimension | Degradation Potency (DC₅₀) vs. Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 12 nM, Dₘₐₓ = 96% |
| Comparator Or Baseline | MRT67307 (IC₅₀ = 19 nM, no degradation); BX795 (IC₅₀ ≈ 1 nM, no degradation) |
| Quantified Difference | Complete loss of TBK1 protein (96% reduction) with 3i vs. no change in TBK1 protein levels with inhibitors |
| Conditions | Cellular degradation assays (TBK1‑expressing cancer cell lines); kinase inhibition assays (in vitro biochemical or cellular) |
Why This Matters
This difference is decisive for researchers aiming to interrogate both kinase‑dependent and kinase‑independent functions of TBK1, as only degradation fully ablates TBK1‑mediated signaling.
- [1] Crew AP, Raina K, Dong H, Qian Y, Wang J, Vigil D, Serebrenik YV, Hamman BD, Morgan A, Ferraro C, Siu K, Neklesa TK, Winkler JD, Coleman KG, Crews CM. Identification and Characterization of Von Hippel‑Lindau‑Recruiting Proteolysis Targeting Chimeras (PROTACs) of TANK‑Binding Kinase 1. J Med Chem. 2018;61(2):583‑598. View Source
- [2] Revach O, et al. Targeting TANK‑binding kinase 1 (TBK1) in cancer. Expert Opin Ther Targets. 2020;24(11):1065‑1077. View Source
